![molecular formula C5H4N4 B153557 四唑并[1,5-a]吡啶 CAS No. 274-87-3](/img/structure/B153557.png)

四唑并[1,5-a]吡啶

描述

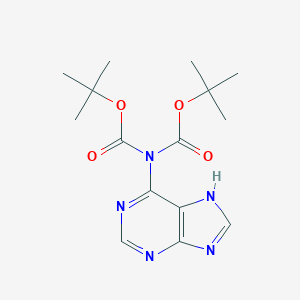

Tetrazolo[1,5-a]pyridine is a heterocyclic compound that consists of a fused tetrazole and pyridine ring.

Synthetic Routes and Reaction Conditions:

- One common method for synthesizing tetrazolo[1,5-a]pyridine involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate .

- Another efficient method includes the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures .

- Additionally, pyridine N-oxides can be converted to tetrazolo[1,5-a]pyridines using sulfonyl or phosphoryl azides and pyridine by heating in the absence of solvent .

Industrial Production Methods:

- Industrial production methods often involve scalable reactions such as the use of pyridine N-oxides with sulfonyl azides under solvent-free conditions, which provide good yields and are more environmentally friendly .

Types of Reactions:

Oxidation: Tetrazolo[1,5-a]pyridine can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as sodium azide and various halides are used for substitution reactions.

Major Products:

科学研究应用

Tetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

作用机制

Mode of Action

The mode of action of Tetrazolo[1,5-a]pyridine is primarily through its interaction with these targets. The compound’s structure allows it to bind to various receptors and enzymes, initiating a series of biochemical reactions . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

Tetrazolo[1,5-a]pyridine affects several biochemical pathways. One significant pathway involves the decomposition of the compound, which follows the Avarami-Erofeve (A2) reaction pattern . The main decomposition products were N2, C2H2, and HCN according to experiments and theoretical calculations .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Tetrazolo[1,5-a]pyridine’s action are diverse, given its potential to interact with various targets. For instance, some studies suggest that Tetrazolo[1,5-a]pyridine derivatives can exhibit cytotoxic activity against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of Tetrazolo[1,5-a]pyridine can be influenced by various environmental factors. For example, thermal stability is a crucial factor for this compound. Thermogravimetric analyses indicate that Tetrazolo[1,5-a]pyridine possesses good thermal stability .

相似化合物的比较

Tetrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.

Tetrazolo[1,5-a]pyrazine: Another similar compound with a pyrazine ring fused to the tetrazole ring.

Uniqueness:

属性

IUPAC Name |

tetrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDSGGQFORKTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=NN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181823 | |

| Record name | Pyridotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-87-3 | |

| Record name | Pyridotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrazolo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrazolo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

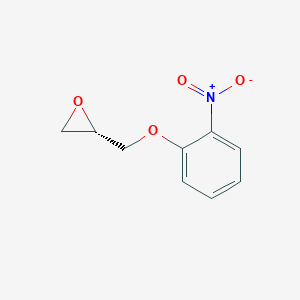

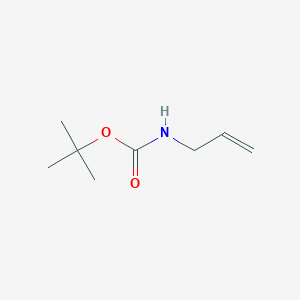

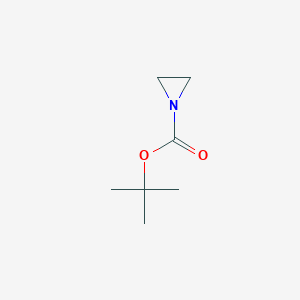

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetrazolo[1,5-a]pyridine?

A1: Tetrazolo[1,5-a]pyridine has the molecular formula C5H4N4 and a molecular weight of 119.12 g/mol.

Q2: What spectroscopic techniques are useful for characterizing tetrazolo[1,5-a]pyridines?

A2: Various spectroscopic techniques prove valuable for characterizing these compounds, including:* NMR Spectroscopy (1H, 13C, 15N): Provides structural information, elucidates tautomeric equilibria with 2-azidopyridines, and characterizes alkylation products. [, , , , , , ]* IR Spectroscopy: Useful for identifying characteristic functional groups, analyzing tautomeric forms, and studying matrix-isolated reaction intermediates. [, , , , , , ] * UV Spectroscopy: Used to monitor reactions and identify transient species like diazacycloheptatetraenes formed during photolysis. []* Photoelectron Spectroscopy (PES): Provides information about electronic structure and ionization potentials, and helps study gas-phase reactions and equilibria. [, , , ]* Electron Spin Resonance (ESR) Spectroscopy: Detects and characterizes reactive intermediates like nitrenes and carbenes formed during photolysis and thermolysis. [, , ]

Q3: What is the significance of the azide-tetrazole tautomerism in tetrazolo[1,5-a]pyridines?

A4: Tetrazolo[1,5-a]pyridines exist in equilibrium with their 2-azidopyridine tautomers. This tautomerism significantly influences their reactivity, with different tautomers participating in distinct reaction pathways. Factors like substituents and solvent polarity can shift this equilibrium. [, , , , , , , , ]

Q4: How can tetrazolo[1,5-a]pyridines be used to synthesize 1H-1,3-diazepines?

A5: Photolysis of tetrazolo[1,5-a]pyridines or their 2-azidopyridine tautomers generates reactive 1,3-diazacyclohepta-1,2,4,6-tetraene intermediates. These intermediates can be trapped by alcohols to yield 2-alkoxy-1H-1,3-diazepines. [, , , ]

Q5: Can tetrazolo[1,5-a]pyridines be used to prepare other heterocyclic compounds?

A6: Yes, they serve as versatile precursors for various heterocycles:* Pyrroles: Thermal rearrangement of specific derivatives, particularly 5-chlorotetrazolo[1,5-a]pyridines, leads to the formation of 1H- and 3H-3-cyanopyrroles. [] * Pyrazoles: Similar to pyrrole synthesis, specific tetrazolo[1,5-a]pyridine derivatives can undergo thermolysis to yield cyanopyrazoles. [] * Furazano[4,5-b]pyridine 1-oxides: Synthesized by thermolysis of appropriate 4-nitrotetrazolo[1,2-a]pyridines, likely through 2-azido-3-nitropyridine intermediates. []* Diazabicyclo[3.2.0]hepten-3-ones: Photolysis of tetrazolo[1,5-a]pyridines or 2-azidopyridines can yield these compounds, often via 2,3-dihydro-1H-1,3-diazepin-2-one intermediates. []

Q6: What are the applications of tetrazolo[1,5-a]pyridine derivatives in materials science?

A7: Incorporating tetrazolo[1,5-a]pyridine units into π-conjugated systems offers potential for tuning electronic properties. For example, bithiophene-substituted tetrazolo[1,5-a]pyridine exhibits promising semiconducting characteristics suitable for organic transistor applications. []

Q7: Are there catalytic applications for tetrazolo[1,5-a]pyridines?

A8: While not catalysts themselves, they serve as valuable building blocks. Notably, the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) effectively utilizes tetrazolo[1,5-a]pyridines to prepare 1-(pyridin-2-yl)-1,2,3-triazole derivatives, often employing copper(I) acetate as a catalyst. [, ]

Q8: How is computational chemistry used to study tetrazolo[1,5-a]pyridines?

A9: Computational methods provide insights into their properties and reactivity:* Energy calculations: Ab initio calculations help determine relative stabilities of different tautomers and reaction intermediates. [, ]* Transition state analysis: Exploring reaction pathways and identifying intermediates, such as those involved in ring-contraction mechanisms of arylnitrenes. []* NMR prediction: DFT calculations, including solvent effects, accurately predict 1H, 13C, and 15N NMR chemical shifts, aiding structural elucidation and understanding alkylation regioselectivity. []

Q9: How do substituents affect the reactivity of tetrazolo[1,5-a]pyridines?

A10: Substituents significantly influence reactivity:* Electron-withdrawing groups: Can stabilize the tetrazole tautomer and influence the regioselectivity of reactions like N-alkylation. [, , ]* Halogen substituents: Their position and nature affect the tetrazole-azide equilibrium. []* Cyano groups: Introduce additional reaction pathways, enabling the formation of ketenimines alongside diazacycloheptatetraenes upon photolysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)